(3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine
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Overview
Description
(3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C10H17NS. It is a derivative of amine, featuring a thiophene ring and a branched alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine typically involves the reaction of thiophen-2-ylmethanol with 3-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amine bond. Common solvents used in this reaction include dichloromethane or toluene, and the reaction is often conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or platinum may be employed to accelerate the reaction, and advanced purification techniques like distillation or chromatography are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides or acyl chlorides are often used as reagents in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various alkylated or acylated amine derivatives.
Scientific Research Applications
(3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine
- (3-Methylbutan-2-yl)(furan-2-ylmethyl)amine
- (3-Methylbutan-2-yl)(pyridin-2-ylmethyl)amine
Uniqueness
(3-Methylbutan-2-yl)(thiophen-2-ylmethyl)amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, as it can exhibit different reactivity and interactions compared to its analogs .
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
3-methyl-N-(thiophen-2-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C10H17NS/c1-8(2)9(3)11-7-10-5-4-6-12-10/h4-6,8-9,11H,7H2,1-3H3 |
InChI Key |
NNHMPMYRRSYAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCC1=CC=CS1 |
Origin of Product |
United States |
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